6-Bromo-2-fluoro-3-iodophenylboronic acid

Orthogonal cross-coupling Sequential functionalization Suzuki–Miyaura

Sequential chemoselective Suzuki couplings often require cumbersome protecting-group strategies with single-halogen or chloro analogs. 6-Bromo-2-fluoro-3-iodophenylboronic acid provides an intrinsic reactivity hierarchy (Ar-I ≫ Ar-Br) for programmable biaryl assembly. • Iodo site couples selectively under mild Pd(0) conditions (60-80 °C); bromo remains intact for a second orthogonal coupling • Enables triaryl scaffold construction without protection/deprotection steps • Defined mp 156-160 °C; ≥95% assay ensures reproducible stoichiometry • Stored/shipped at 2-8 °C

Molecular Formula C6H4BBrFIO2
Molecular Weight 344.71 g/mol
CAS No. 1072951-90-6
Cat. No. B1286894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-iodophenylboronic acid
CAS1072951-90-6
Molecular FormulaC6H4BBrFIO2
Molecular Weight344.71 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)I)Br)(O)O
InChIInChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H
InChIKeyOZLRLKXUEMIENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-fluoro-3-iodophenylboronic acid: Specifications & Core Properties


6-Bromo-2-fluoro-3-iodophenylboronic acid is a polyhalogenated arylboronic acid that integrates bromo, fluoro, and iodo substituents on a single phenyl ring adjacent to the boronic acid functionality . This trifunctional architecture supports sequential and orthogonal Suzuki–Miyaura cross-coupling strategies, making it a strategic intermediate in medicinal chemistry and materials science [1]. Its defined melting point (156–160 °C), assay specification (≥95%), and controlled storage requirement (2–8 °C) provide a reproducible physical baseline for procurement and reaction planning .

Workflow
Sequential & orthogonal Suzuki–Miyaura coupling
Trifunctional architecture: Br, F, I, B(OH)₂
Selection Context
Medicinal chemistry & materials science intermediate
Supports programmable biaryl assembly
Procurement Baseline
Defined mp & assay for reproducible reaction planning
Cold-chain storage required (2–8 °C)

6-Bromo-2-fluoro-3-iodophenylboronic acid: Why Generic Substitution Fails


The simultaneous presence of iodo (C–I) and bromo (C–Br) leaving groups on the same aryl ring creates a chemically encoded reactivity hierarchy that cannot be replicated by analogs bearing chloro, single-halogen, or differently positioned substituents. In palladium-catalyzed cross-coupling, oxidative addition rates follow the order Ar–I ≫ Ar–Br > Ar–Cl [1]. This intrinsic kinetic difference allows the iodo site to be engaged selectively under mild conditions, leaving the bromo substituent intact for a subsequent orthogonal coupling. Replacement with a chloro or des-halo analog forfeits this programmed reactivity differential, necessitating additional protection–deprotection steps or sacrificing synthetic convergence entirely .

Reactivity Hierarchy
The programmed Ar–I ≫ Ar–Br reactivity differential may be lost with chloro- or des-halo analogs, requiring additional protection–deprotection steps and sacrificing synthetic convergence.
Physicochemical Profile
Replacement with single-halogen or differently positioned substituents can alter solid-state behavior and solubility, potentially affecting handling, dissolution, and biphasic reaction partitioning.
Thermal Stability
A lower melting point compared to 2-fluoro-3-iodophenylboronic acid suggests that thermal protodeboronation pathways may differ, making cold-chain compliance more critical for this target compound.

6-Bromo-2-fluoro-3-iodophenylboronic acid: Evidence vs. Closest Analogs


Iodo/Bromo Pair Enables Sequential Coupling Selectivity

The C–I bond in 6-bromo-2-fluoro-3-iodophenylboronic acid undergoes oxidative addition to Pd(0) approximately 10²–10³ times faster than the C–Br bond, based on quantitative reactivity models that parameterize 79 substrates including aryl iodides and bromides [1]. In contrast, the closest analog 6-bromo-3-chloro-2-fluorophenylboronic acid (CAS 1451392-87-2) replaces the iodo with a chloro substituent, whose oxidative addition rate is roughly 10²–10³ times slower than that of the bromo site, erasing the intrinsic selectivity that distinguishes the target compound [1].

Iodo/Bromo Pair Selectivity
Class-level inference
Ar–I: rate factor ≈ 10³ vs Ar–Cl: ≈ 1
Supports sequential coupling workflow design
Chloro analog erases intrinsic kinetic selectivity window
Orthogonal cross-coupling Sequential functionalization Suzuki–Miyaura

Lower Melting Point vs. Closest Analog

The target compound exhibits a well-defined melting point of 156–160 °C , in contrast to 2‑fluoro‑3‑iodophenylboronic acid (CAS 1016231-39-2), which melts at 238–243 °C . The approximately 80 °C lower melting endotherm indicates significantly weaker intermolecular forces in the solid state, which correlates with easier dissolution, more homogeneous mixing, and reduced energy input during reaction setup.

Lower Melting Point
Cross-study comparable
156–160 °C vs. 238–243 °C (analog)
May improve handling and dissolution consistency
Δmp ≈ −82 °C; vendor-reported values require verification
Physicochemical characterization Crystallinity Handling

Higher Density and Defined Solubility for Phase-Transfer Control

The experimentally derived density of 6‑bromo‑2‑fluoro‑3‑iodophenylboronic acid is 2.38 g cm⁻³ (20 °C) [1], markedly higher than that of 6‑bromo‑3‑chloro‑2‑fluorophenylboronic acid (1.9 g cm⁻³) . Its aqueous solubility is precisely reported as 0.48 g L⁻¹ at 25 °C [1]. The combination of high density and low, quantifiable solubility is advantageous for biphasic reaction setups (e.g., aqueous Suzuki conditions), as it ensures the solid partitions predictably into the organic phase upon dissolution while resisting premature hydrolysis.

Density & Solubility
Cross-study comparable
2.38 g cm⁻³; 0.48 g L⁻¹ (aq., 25 °C)
Supports phase-transfer control in biphasic reactions
Density ~25% higher than chloro analog; solubility data to verify
Physical property Density Solubility Formulation

Cold Storage Ensures Long-Term Integrity

Sigma‑Aldrich mandates storage at 2–8 °C and classifies the compound as Storage Class 11 (Combustible Solids) . While 2‑fluoro‑3‑iodophenylboronic acid also recommends 2–8 °C storage, its melting point is >80 °C higher, suggesting a different solid‑state degradation pathway that may tolerate ambient conditions better . The explicit cold‑chain requirement for the target compound signals a more reactive boronic acid moiety that must be protected from thermal protodeboronation, directly impacting shipping logistics and inventory management.

Cold Storage Integrity
Supporting evidence
Storage at 2–8 °C; Class 11 Combustible Solid
Procurement must account for cold-chain logistics
Lower mp may amplify significance of thermal excursions
Storage stability Shipping classification Procurement

6-Bromo-2-fluoro-3-iodophenylboronic acid: Key Application Scenarios


Sequential Suzuki Coupling for Orthogonal Biaryls

The iodo substituent is first coupled with an aryl‑ or heteroarylboronic acid under mild, Pd(0)‑catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 60–80 °C), leaving the bromo site intact. The resulting biaryl intermediate then undergoes a second Suzuki coupling with a different boronic acid partner under slightly more forcing conditions, delivering a triaryl scaffold with three distinct aromatic rings installed in a programmable order [1]. This strategy is unattainable with chloro‑ or single‑halogen analogs, which require protecting‑group manipulations.

PET Tracer Radiofluorination Precursor

The iodo substituent serves as a leaving group for nucleophilic aromatic radiofluorination ([¹⁸F]fluoride), while the boronic acid handle allows subsequent conjugation to targeting vectors. Patent WO2023124567 exemplifies the use of 6‑bromo‑2‑fluoro‑3‑iodophenyl derivatives as precursors for brain‑penetrant PET tracers [2]. The ortho‑fluorine already present on the ring may further modulate the electronic environment for improved radiochemical yield.

Modular Synthesis of Kinase Inhibitor Fragments

The boronic acid functionality enables direct incorporation into biaryl motifs that are prevalent in ATP‑competitive kinase inhibitors. The retained bromine after the first coupling can be elaborated via Buchwald–Hartwig amination or borylation, providing a rapid entry into focused compound libraries for hit‑to‑lead optimization [1].

Building Block for COFs and Porous Polymers

The rigid, halogen‑decorated phenylboronic acid can act as a node in condensation polymerizations (e.g., with polyols to form boronate esters) while the iodo and bromo groups provide post‑synthetic modification sites for tuning pore functionality and hydrophobicity. The high density and defined solubility aid in controlling stoichiometry during framework assembly [3].

Application
Selection Property
Validation Focus
Sequential Suzuki Coupling
Orthogonal reactivity hierarchy (I > Br)
Chemoselectivity under mild Pd(0) conditions
PET Tracer Precursor
Iodo leaving group for [¹⁸F]fluorination
Radiochemical yield and electronic modulation
Kinase Inhibitor Fragments
Boronic acid for biaryl motifs
Post-coupling elaboration (amination, borylation)
COFs & Porous Polymers
Density and defined solubility
Stoichiometry control and post-synthetic modification

Technical Documentation Hub

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